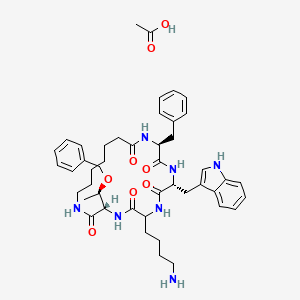

Cyclosomatostatin Acetate

Description

Contextualization within Somatostatin (B550006) Peptide System Research

The somatostatin peptide system is a complex and multifaceted signaling network that plays a crucial role in regulating a wide array of physiological processes in vertebrates. oup.com Somatostatin, the primary signaling molecule of this system, exists in two main active forms: a 14-amino acid peptide (SS-14) and a 28-amino acid peptide (SS-28). nih.govmdpi.com These peptides are derived from a larger precursor protein, preprosomatostatin, through tissue-specific processing. oup.com

Somatostatin is produced by various cells throughout the body, including in the hypothalamus, central nervous system, pancreas, and gastrointestinal tract. nih.gov Its actions are mediated by a family of five distinct G-protein-coupled receptors (GPCRs), designated as SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5. oup.com The widespread distribution of these receptors allows somatostatin to exert inhibitory control over numerous functions, such as:

Hormone Secretion: It inhibits the release of growth hormone (GH) from the pituitary gland, as well as insulin (B600854) and glucagon (B607659) from the pancreas. mdpi.comkarger.comnih.gov It also suppresses the secretion of various gastrointestinal hormones. mdpi.combachem.com

Neurotransmission: Somatostatin can modulate neuronal activity and memory formation in the central nervous system. nih.gov

Cell Growth: It has demonstrated anti-proliferative effects on both normal and cancerous cells. nih.gov

The diversity of the somatostatin system, with its multiple ligand forms and receptor subtypes, allows for a high degree of specificity in its regulatory actions. oup.com The interaction between somatostatin and its receptors triggers various intracellular signaling pathways, including the inhibition of adenylyl cyclase, activation of protein kinases, and modulation of ion channels. oup.com

Cyclosomatostatin (B13283) acetate (B1210297) functions as an antagonist within this system, meaning it binds to somatostatin receptors and blocks the actions of the natural somatostatin peptides. tocris.com This property makes it an invaluable tool for researchers seeking to understand the specific roles of the somatostatin system in health and disease. By selectively inhibiting somatostatin signaling, scientists can investigate the consequences of its absence and elucidate the downstream effects of receptor activation.

Historical Perspective of Somatostatin Antagonist Discovery and Development

The journey to develop somatostatin antagonists is intrinsically linked to the discovery of somatostatin itself. In 1973, while searching for a growth hormone-releasing factor, researchers at the Salk Institute unexpectedly discovered a 14-amino acid peptide that inhibited the secretion of growth hormone. karger.comnih.govresearchgate.netmdpi.com This peptide was named somatostatin. researchgate.net

The initial discovery of somatostatin's inhibitory functions spurred interest in creating synthetic analogs for potential therapeutic applications. researchgate.net However, native somatostatin has a very short half-life of only 1 to 3 minutes, which limited its practical use. nih.govnih.gov This led to a concerted effort to develop more stable and potent analogs. researchgate.net

Early research focused on creating agonists—analogs that mimic the action of somatostatin but with improved stability. This work led to the development of compounds like octreotide, which was found to be more potent than the native hormone in inhibiting growth hormone in vivo and was eventually approved for clinical use. nih.gov

The development of somatostatin antagonists, compounds that block the effects of somatostatin, followed a parallel but distinct path. The realization that different somatostatin receptor subtypes existed was a crucial step, as it opened the door to creating receptor-selective antagonists. mdpi.com This was important because it was observed that some somatostatin analogs inhibited GH secretion more than insulin secretion, a phenomenon that could only be explained by the presence of different receptors. mdpi.com

The general lack of somatostatin receptor antagonists was a unique feature for peptide receptors for some time. nih.gov However, through systematic research, various peptide and non-peptide antagonists have been developed. nih.gov Cyclosomatostatin emerged as a non-selective antagonist for somatostatin receptors. tocris.com Its development was part of a broader effort to create tools that could help delineate the specific functions of the different somatostatin receptor subtypes. nih.gov For instance, the creation of selective antagonists for specific receptors, such as CYN 154806 for SSTR2, has been instrumental in establishing the precise roles of these receptors in various physiological processes. nih.gov

Overview of Cyclosomatostatin Acetate as a Molecular Research Probe

This compound serves as a critical molecular research probe due to its function as a non-selective antagonist of somatostatin receptors (SSTRs). tocris.com This means it can block the effects of the endogenous ligand, somatostatin, across multiple receptor subtypes. This characteristic allows researchers to investigate the physiological and pathological processes that are regulated by the somatostatin system.

In laboratory settings, this compound is utilized to elucidate the mechanisms of somatostatin signaling. For example, it has been used in studies to block the hyperpolarization of neurons induced by SSTR activation, thereby confirming the role of somatostatin in modulating neuronal excitability. researchgate.netbiorxiv.org By observing the effects of blocking somatostatin receptors, scientists can infer the function of the endogenous peptide.

One area of active research where this compound has been applied is in the study of cancer. It has been shown to inhibit SSTR1 signaling, which in turn decreases cell proliferation and the population of cancer stem cells in colorectal cancer models. targetmol.comabmole.commedchemexpress.com This highlights its utility in exploring the role of somatostatin signaling in tumor biology.

Furthermore, this compound is employed in a variety of in vivo and in vitro experimental models. For instance, it has been used to study the role of somatostatin in gastrointestinal function, where it was found to block the suppression of gastric emptying induced by corticotropin-releasing hormone (CRH). tocris.com It has also been instrumental in research on the release of hormones like growth hormone, insulin, and glucagon. tocris.comrndsystems.com

The table below summarizes some of the key research applications of this compound:

| Research Area | Application of this compound | Key Findings |

| Neuroscience | Blocking SSTR-mediated hyperpolarization of neurons. researchgate.netbiorxiv.org | Demonstrates the role of somatostatin in dampening cortical circuit excitability. researchgate.netnih.gov |

| Oncology | Inhibiting SSTR1 signaling in colorectal cancer cells. targetmol.comabmole.commedchemexpress.com | Contributes to understanding the role of somatostatin in the quiescence of cancer stem cells. medchemexpress.com |

| Gastroenterology | Investigating the regulation of gastric emptying. tocris.com | Shows that somatostatin pathways are involved in CRH-induced suppression of gastric motility. tocris.com |

| Endocrinology | Studying the release of pituitary and pancreatic hormones. tocris.comrndsystems.com | Helps to elucidate the inhibitory control of somatostatin over hormone secretion. tocris.com |

It is important to note that while Cyclosomatostatin is generally considered a non-selective antagonist, there are reports of it acting as an agonist in certain contexts, such as in the human neuroblastoma cell line SH-SY5Y. tocris.comrndsystems.com This underscores the complexity of somatostatin receptor pharmacology and the need for careful interpretation of experimental results.

Properties

Molecular Formula |

C46H61N7O8 |

|---|---|

Molecular Weight |

840.0 g/mol |

IUPAC Name |

acetic acid;(3S,9R,12S)-6-(4-aminobutyl)-12-benzyl-9-(1H-indol-3-ylmethyl)-3-[(1R)-1-phenylmethoxyethyl]-1,4,7,10,13-pentazacycloicosane-2,5,8,11,14-pentone |

InChI |

InChI=1S/C44H57N7O6.C2H4O2/c1-30(57-29-32-18-8-5-9-19-32)40-44(56)46-25-15-3-2-10-23-39(52)48-37(26-31-16-6-4-7-17-31)42(54)50-38(27-33-28-47-35-21-12-11-20-34(33)35)43(55)49-36(41(53)51-40)22-13-14-24-45;1-2(3)4/h4-9,11-12,16-21,28,30,36-38,40,47H,2-3,10,13-15,22-27,29,45H2,1H3,(H,46,56)(H,48,52)(H,49,55)(H,50,54)(H,51,53);1H3,(H,3,4)/t30-,36?,37+,38-,40+;/m1./s1 |

InChI Key |

IJKZEUWXCAHBPS-CPDGCZNSSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)NCCCCCCC(=O)N[C@H](C(=O)N[C@@H](C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |

Canonical SMILES |

CC(C1C(=O)NCCCCCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)OCC5=CC=CC=C5.CC(=O)O |

Origin of Product |

United States |

Molecular and Cellular Pharmacology of Cyclosomatostatin Acetate

Somatostatin (B550006) Receptor Binding and Selectivity Profiles

The interaction of cyclosomatostatin (B13283) with the five subtypes of somatostatin receptors (SSTR1-SSTR5) is complex, with research indicating both specific and broad antagonistic properties, as well as context-dependent agonism.

Characterization of Binding Affinity for Somatostatin Receptor Subtypes (SSTR1, SSTR2, SSTR3, SSTR4, SSTR5)

Cyclosomatostatin is often described as a potent somatostatin receptor antagonist. medchemexpress.com Several studies and technical data sheets characterize it specifically as an inhibitor of somatostatin receptor type 1 (SSTR1) signaling. medchemexpress.comtargetmol.com In this capacity, it has been used to investigate the role of SSTR1 in colorectal cancer (CRC) cells, where it blocks the receptor and leads to a decrease in cell proliferation. medchemexpress.comtargetmol.com

Conversely, other pharmacological sources classify cyclosomatostatin as a non-selective SSTR antagonist, suggesting it can block the effects of somatostatin across multiple receptor subtypes. This broader antagonistic profile implies that it can interfere with somatostatin's ability to modulate various physiological processes, including airway β-adrenergic function and the release of growth hormone, insulin (B600854), and glucagon (B607659). The somatostatin receptors are divided into two main families based on structural and pharmacological properties: the SRIF1 family (SSTR2, SSTR3, SSTR5) and the SRIF2 family (SSTR1, SSTR4). nih.gov The varied reports on cyclosomatostatin's selectivity may stem from its differential affinity and efficacy within these distinct receptor families.

Differentiation of Antagonistic and Putative Agonistic Receptor Profiles in Diverse Cellular Contexts

While predominantly classified as an antagonist, the functional activity of cyclosomatostatin can vary significantly depending on the cellular setting. This functional plasticity is a key feature of its pharmacological profile.

In colorectal cancer cells, its role as an SSTR1 antagonist is well-defined, where it effectively blocks signaling. targetmol.com However, in the human neuroblastoma cell line SH-SY5Y, cyclosomatostatin has been reported to act as a somatostatin receptor agonist. This suggests that the conformational state of the receptor or the presence of specific co-factors in neuroblastoma cells may allow cyclosomatostatin to activate, rather than block, intracellular signaling cascades.

Further complicating its profile, research in gastrointestinal preparations has revealed an entirely different mode of action. In the guinea-pig small intestine, cyclosomatostatin failed to act as a somatostatin receptor antagonist. nih.gov Instead, it exhibited opioid agonist activity, an effect that was reversible by the opioid antagonist naloxone. nih.gov This finding highlights that in certain tissues, cyclosomatostatin can engage with entirely different receptor systems, leading to physiological effects unrelated to the somatostatin pathway. nih.gov

Interactive Table 1: Receptor Activity Profile of Cyclosomatostatin Acetate (B1210297)

| Receptor Subtype/System | Reported Activity | Cellular Context/Tissue |

|---|---|---|

| SSTR1 | Antagonist | Colorectal Cancer (CRC) Cells medchemexpress.comtargetmol.com |

| SSTR (Non-selective) | Antagonist | General Profile |

| SSTR (unspecified) | Agonist | Human Neuroblastoma SH-SY5Y Cells |

| Opioid Receptors | Agonist | Guinea-pig Small Intestine nih.gov |

Downstream Intracellular Signaling Pathway Modulation

As a ligand for G protein-coupled receptors (GPCRs), cyclosomatostatin's binding initiates or inhibits a cascade of intracellular events. The nature of this modulation—whether it blocks or stimulates a pathway—is dictated by its antagonistic or agonistic behavior at the specific receptor.

Regulation of Adenylyl Cyclase Activity and Intracellular cAMP Levels

All five somatostatin receptor subtypes are coupled to inhibitory G proteins (Gαi). nih.govmedchemexpress.com Activation of these receptors by an agonist leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.combohrium.comsigmaaldrich.com This results in decreased intracellular cAMP levels. nih.gov Studies using various somatostatin analogues have confirmed their ability to inhibit forskolin-induced cAMP accumulation. nih.gov

In its role as an antagonist, cyclosomatostatin would block the ability of endogenous somatostatin to bind to its receptors. Consequently, it would prevent the somatostatin-mediated inhibition of adenylyl cyclase, thereby maintaining or increasing intracellular cAMP levels that would otherwise be suppressed. In cellular contexts where it acts as an agonist, such as SH-SY5Y cells, cyclosomatostatin would mimic somatostatin, leading to the inhibition of adenylyl cyclase and a reduction in cAMP levels. nih.gov

Impact on Intracellular Ion Channel Currents (e.g., Potassium and Calcium Channels)

Somatostatin receptor signaling is intricately linked to the regulation of ion channel activity, which is crucial for controlling cellular excitability and secretory processes.

Potassium (K+) Channels: SSTR activation can lead to the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov This efflux of potassium ions causes membrane hyperpolarization, making the cell less excitable. In some neurons, somatostatin analogues have been shown to activate an inwardly-rectifying K+ current. nih.gov As an antagonist, cyclosomatostatin would prevent this channel activation, while as an agonist, it would promote it.

Calcium (Ca2+) Channels: Somatostatin signaling generally leads to an inhibition of voltage-dependent calcium channels. nih.gov This reduction in calcium influx is a primary mechanism by which somatostatin inhibits hormone secretion from pituitary and other endocrine cells. nih.govnih.govnih.gov By blocking SSTRs, cyclosomatostatin would prevent this inhibition, thus permitting normal calcium influx. Conversely, in an agonistic capacity, it would directly cause a reduction in voltage-dependent calcium currents. nih.gov

Influence on Protein Phosphorylation and Dephosphorylation Cascades (e.g., Protein-Tyrosine Phosphatases, MAP Kinase Pathways)

A major pathway for the antiproliferative effects of somatostatin involves the modulation of protein phosphorylation, a critical process in cell growth and division.

Protein-Tyrosine Phosphatases (PTPs): Activation of SSTRs, particularly SSTR1 and SSTR2, stimulates the activity of protein-tyrosine phosphatases (PTPs). nih.govcore.ac.uk These enzymes remove phosphate (B84403) groups from tyrosine residues on various signaling proteins, often counteracting the activity of growth factor receptor tyrosine kinases and thereby inhibiting cell proliferation. nih.gov As a specific SSTR1 antagonist, cyclosomatostatin would be expected to block this somatostatin-induced PTP activation. medchemexpress.comtargetmol.com

MAP Kinase Pathways: The mitogen-activated protein (MAP) kinase cascade is a central signaling pathway that regulates cell growth, differentiation, and survival. youtube.comyoutube.comyoutube.com Selective activation of SSTR1 and SSTR2 has been shown to inhibit the MAP kinase pathway. nih.govnih.gov This inhibitory action contributes to the cytostatic effects of somatostatin. By blocking SSTR1, cyclosomatostatin would interfere with this inhibitory signal, potentially allowing for unchecked MAP kinase activity in the presence of somatostatin.

Interactive Table 2: Downstream Signaling Effects of Cyclosomatostatin Acetate

| Signaling Pathway | General Effect of SSTR Activation | Consequence of Cyclosomatostatin Action (as Antagonist) |

|---|---|---|

| Adenylyl Cyclase / cAMP | Inhibition of adenylyl cyclase, leading to decreased cAMP medchemexpress.commdpi.com | Prevents inhibition of adenylyl cyclase, maintaining cAMP levels |

| Potassium (K+) Channels | Activation of inwardly rectifying K+ channels, causing hyperpolarization nih.govnih.gov | Prevents K+ channel activation |

| Calcium (Ca2+) Channels | Inhibition of voltage-dependent Ca2+ channels, reducing Ca2+ influx nih.govnih.gov | Prevents inhibition of Ca2+ channels |

| Protein-Tyrosine Phosphatases (PTPs) | Stimulation of PTP activity (via SSTR1/SSTR2) nih.gov | Blocks stimulation of PTP activity |

| MAP Kinase Pathway | Inhibition of MAP kinase activity (via SSTR1/SSTR2) nih.gov | Prevents inhibition of MAP kinase pathway |

Interplay with Other Intracellular Signaling Elements (e.g., Wnt/β-catenin Pathway, Ku70/86 Heterodimer)

This compound's mechanism of action involves intricate interactions with key intracellular signaling pathways that govern cell fate. Its role as a somatostatin receptor antagonist places it at a critical juncture for modulating cellular responses, including those regulated by the Wnt/β-catenin pathway and the Ku70/86 heterodimer.

Wnt/β-catenin Pathway: The Wnt/β-catenin signaling cascade is fundamental in cell proliferation, differentiation, and stem cell renewal. nih.govoncotarget.com Dysregulation of this pathway is a hallmark of various cancers. nih.gov In the absence of a Wnt ligand, a "destruction complex" that includes proteins like Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for proteasomal degradation. youtube.comyoutube.com This keeps cytoplasmic β-catenin levels low. youtube.com Wnt signaling inhibits this complex, leading to β-catenin accumulation, nuclear translocation, and activation of target genes like c-Myc and cyclin D1, which promote cell proliferation. youtube.commdpi.com Research has indicated a link between Wnt signaling and aldehyde dehydrogenase (ALDH) activity, a marker for cancer stem cells. nih.gov Inhibition of the Wnt pathway can reduce the ALDH-positive (ALDH+) cell population. nih.gov Given that this compound has been shown to decrease the ALDH+ cell population size, it suggests a potential interplay with the Wnt/β-catenin pathway, likely through its antagonistic effect on somatostatin receptors that may cross-talk with this cascade. targetmol.commedchemexpress.com

Ku70/86 Heterodimer: The Ku70/86 heterodimer is a critical component of the non-homologous end-joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks in mammalian cells. nih.gov Beyond its role in DNA repair, emerging evidence has identified a novel function for this complex in cellular signaling. Specifically, the Ku86 subunit has been proposed to act as a nuclear receptor for somatostatin (SST). nih.gov This interaction appears to mediate somatostatin's negative control over cell cycle regulation. nih.gov Studies have shown that SST treatment can modulate the activation of the Ku70/86 heterodimer, increase the binding between Ku70 and Ku86, and promote the translocation of Ku86 from the cytosol to the nucleus. nih.gov This nuclear activity of the Ku complex is linked to the regulation of p53 expression and the induction of apoptosis. nih.gov As a somatostatin receptor antagonist, this compound would be expected to block these SST-mediated nuclear events, thereby interfering with this specific pathway of cell cycle control and apoptosis induction.

Cellular Biological Responses

This compound elicits a range of biological responses at the cellular level, primarily through its function as a somatostatin receptor antagonist. Its effects are most pronounced in the regulation of cell proliferation, the induction of programmed cell death, and the modulation of specialized cancer cell phenotypes.

Mechanisms of Cell Proliferation Regulation

This compound is recognized for its ability to decrease cell proliferation, particularly in colorectal cancer cells, by inhibiting somatostatin receptor type 1 (SSTR1) signaling. targetmol.commedchemexpress.com The antiproliferative effects of somatostatin and its analogs are well-documented and occur through both direct and indirect mechanisms. nih.govresearchgate.net The direct effects are mediated by specific G protein-coupled somatostatin receptors (SSTRs), with SSTR1, SSTR2, SSTR4, and SSTR5 being implicated in cell cycle blockade. nih.govresearchgate.net

Activation of these receptors by agonists typically initiates intracellular signaling cascades that halt cell cycle progression. nih.gov A primary pathway involved is the activation of membrane-associated tyrosine phosphatases (PTPs), such as SHP-1 and SHP-2. nih.govnih.gov These phosphatases can dephosphorylate key components of mitogenic signaling pathways, thereby exerting an inhibitory effect on cell growth. nih.gov By acting as an antagonist, this compound blocks the binding of native somatostatin or synthetic agonists to these receptors, thereby preventing the initiation of these anti-proliferative signals and reversing the inhibition of cell growth.

Table 1: Somatostatin Receptors in Cell Proliferation and Apoptosis

| Receptor Subtype | Implicated Cellular Response | Key Signaling Pathway |

| sst1 | G1-G0 Cell Cycle Blockade | Tyrosine Phosphatases (SHP-1, SHP-2) |

| sst2 | G1-G0 Cell Cycle Blockade, Apoptosis | Tyrosine Phosphatases, p53 Regulation |

| sst3 | Apoptosis | Ku70/86 Nuclear Signaling |

| sst4 | G1-G0 Cell Cycle Blockade | Not fully elucidated |

| sst5 | G1-G0 Cell Cycle Blockade | Tyrosine Phosphatases |

Induction of Apoptosis and Cell Cycle Arrest Mechanisms

The somatostatin signaling system plays a crucial role in orchestrating cell cycle arrest and apoptosis. nih.govnih.gov Somatostatin analogs can induce apoptosis in various tumor cells, a process mediated primarily through SSTR2 and SSTR3. nih.govresearchgate.netnih.gov The activation of SSTR1 is also known to cause cell cycle arrest at the G0/G1 phase. nih.govnih.gov For instance, in pancreatic cancer cells, transfection with the SSTR1 gene leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in cells entering the S phase. nih.gov

The mechanisms underlying this cell cycle arrest involve the regulation of key cell cycle proteins. mdpi.com Activation of somatostatin receptors can lead to the upregulation of cyclin-dependent kinase inhibitors (CDKIs) like p21 and p27, which in turn inhibit the cyclin/CDK complexes that drive the cell cycle forward. nih.govmdpi.com Additionally, the SST-Ku86 nuclear signaling axis provides a direct link to apoptosis regulation through p53. nih.gov this compound, by blocking SSTR signaling, would counteract these pro-apoptotic and cell cycle inhibitory effects. medchemexpress.comnih.gov

Modulation of Specific Cellular Phenotypes (e.g., ALDH+ Cell Populations, Sphere-Formation in Cancer Cells)

This compound has been shown to modulate cellular phenotypes associated with cancer stem cells (CSCs). targetmol.commedchemexpress.com CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy. protocols.ioasco.org

ALDH+ Cell Populations: High aldehyde dehydrogenase (ALDH) activity is a widely used functional marker to identify and isolate CSCs from various cancers. nih.govmdpi.com The ALDH+ cell population is often more tumorigenic and resistant to chemotherapy compared to the ALDH- population. nih.govnih.gov Research explicitly shows that this compound decreases the size of the ALDH+ cell population in colorectal cancer cells. targetmol.commedchemexpress.com This suggests that by antagonizing SSTR1, it interferes with signaling pathways that maintain the CSC phenotype. targetmol.commedchemexpress.com

Sphere-Formation in Cancer Cells: The ability of cancer cells to form three-dimensional, non-adherent spherical colonies, known as tumorspheres or spheroids, is a key characteristic of CSCs in vitro. protocols.ionih.govnih.gov This sphere-formation assay is used to enrich for and study the properties of CSCs. protocols.ionews-medical.net It has been demonstrated that this compound treatment leads to a decrease in sphere-formation in colorectal cancer cells. targetmol.commedchemexpress.com This finding further supports its role in targeting the stem-like cell population within a tumor.

Table 2: Effect of this compound on Cancer Stem Cell Phenotypes

| Cellular Phenotype | Associated Characteristic | Effect of this compound |

| ALDH+ Population | Cancer Stem Cell Marker, Chemoresistance | Decrease in Population Size |

| Sphere-Formation | Self-Renewal, Tumorigenicity (in vitro) | Decrease in Sphere-Formation Ability |

Dynamics of Receptor Internalization and Desensitization

Like many G protein-coupled receptors, somatostatin receptors undergo agonist-dependent regulation, including internalization and desensitization, which modulates cellular responsiveness. nih.govnih.gov Upon prolonged exposure to an agonist, the receptors can be phosphorylated, leading to their uncoupling from G proteins (desensitization) and subsequent removal from the cell surface into intracellular vesicles (internalization). nih.gov

Studies on the SSTR2A subtype have shown that agonist exposure rapidly reduces the potency and efficacy of the receptor's signaling. nih.gov This process is accompanied by rapid, temperature-dependent internalization of the receptor and a significant increase in its phosphorylation status, primarily on serine residues. nih.gov This agonist-induced regulation is a critical mechanism to prevent overstimulation of the signaling pathway. nih.gov However, not all SSTR subtypes behave identically; for instance, the SSTR4 receptor appears to be resistant to agonist-promoted internalization in certain experimental systems. nih.gov As a receptor antagonist, this compound would occupy the receptor's binding site without triggering this cascade of phosphorylation and internalization. By competing with agonists, it can prevent or reverse agonist-induced receptor desensitization and internalization, thereby maintaining the receptor's presence on the cell surface. nih.gov

Chemical Biology and Design of Cyclosomatostatin Acetate Analogs

Peptide Structure and Conformational Analysis

The design of potent and selective somatostatin (B550006) analogs hinges on a deep understanding of their three-dimensional structure and conformational dynamics. The native somatostatin peptide has a very short half-life, which limits its therapeutic utility. researchgate.net Cyclization is a key strategy to enhance stability and conformational rigidity, leading to improved biological activity. researchgate.net

The development of cyclosomatostatin (B13283) acetate (B1210297) and its analogs involves creating a cyclic backbone that mimics the bioactive conformation of the native hormone. This is often achieved by forming a lactam bridge between specific amino acid residues. tocris.com The resulting cyclic structure imposes significant conformational constraints, which are crucial for receptor binding and activity.

Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling are powerful tools for elucidating the solution-state structure of these cyclic peptides. researchgate.netmdpi.com These studies have revealed that many active somatostatin analogs adopt a β-turn conformation in the pharmacophore region, which is essential for receptor recognition. mdpi.comnih.gov For instance, the comparison of the solution structure of a novel cyclic pentapeptide with the well-characterized somatostatin analog L-363,301 showed a nearly perfect match in the βII'-turn region, which is critical for its antiproliferative effects. nih.gov The rigidity of the cyclic scaffold helps to pre-organize the peptide into a conformation that is favorable for binding to its target receptor, thereby reducing the entropic penalty upon binding.

Modifications of individual amino acid residues within the cyclosomatostatin scaffold are a cornerstone of analog design, allowing for the fine-tuning of receptor selectivity and potency. The interaction with the five different somatostatin receptor subtypes (SSTR1-5) can be modulated by strategic amino acid substitutions. science.gov

Key modifications include:

D-Amino Acid Substitution: The incorporation of a D-tryptophan residue at position 8 (D-Trp8) is a common feature in many potent somatostatin analogs. This substitution stabilizes the β-turn conformation and enhances resistance to enzymatic degradation. mdpi.com

Aromatic Residue Modification: The aromatic side chains of phenylalanine (Phe) residues at positions 6 and 11 are important for receptor interaction. Modifications to these residues, such as the introduction of the non-natural amino acid mesitylalanine (Msa), which has a more conformationally restricted and electron-rich side-chain, can lead to analogs with increased stability and altered receptor selectivity. mdpi.com

N-terminal and C-terminal Modifications: Modifications at the termini of the peptide can also impact receptor binding and signaling. For example, the presence of an aminoheptanoyl group at the N-terminus is a feature of some cyclosomatostatin analogs. tocris.com

Studies have shown that even subtle changes in the amino acid sequence can have profound effects on receptor binding. For example, transplanting specific amino acids from the human sst2A receptor to the rat sst2A receptor facilitated the internalization of the receptor induced by the somatostatin analog pasireotide, highlighting the specificity of these interactions. nih.gov

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For cyclosomatostatin analogs, these studies aim to identify the key structural features responsible for their effects at somatostatin receptors.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For somatostatin analogs, the key pharmacophoric elements often reside within the β-turn region, typically involving the sequence D-Trp-Lys. unina.it

The orientation of the aromatic side chains of Phe, Tyr, and Trp residues, as well as the positive charge of the Lys side chain, are critical for high-affinity binding to SSTRs. unina.it SAR studies have helped to differentiate the structural requirements for agonistic versus antagonistic activity. While agonists typically mimic the bioactive conformation of somatostatin to activate the receptor, antagonists bind to the receptor without initiating a signaling cascade, thereby blocking the action of the endogenous ligand. tocris.comcore.ac.uk Interestingly, some compounds initially designed as antagonists, like cyclosomatostatin, have been reported to exhibit agonist activity in certain contexts, highlighting the complexity of their pharmacology. tocris.comnih.gov

The primary goal of SAR studies is to guide the rational design of new analogs with improved properties, such as enhanced potency, selectivity, and metabolic stability. Strategies for optimizing biological responses include:

Conformational Restriction: Introducing conformational constraints through cyclization or the incorporation of bulky or non-natural amino acids can lock the peptide into its bioactive conformation, leading to higher affinity and selectivity. mdpi.com

Side Chain Modifications: Altering the side chains of amino acids can modulate interactions with specific receptor subtypes. For example, introducing a triphenylmethyl (Trt) group to a threonine residue in a cyclic pentapeptide resulted in a significant increase in antiproliferative activity. nih.gov

Backbone Modifications: Replacing standard amide bonds with more stable isosteres can enhance resistance to proteolysis and improve pharmacokinetic properties.

Through these systematic modifications, researchers have been able to develop somatostatin analogs with tailored receptor binding profiles, leading to compounds that are selective for a single receptor subtype or have broad-spectrum activity. mdpi.com

The synthesis of cyclosomatostatin analogs relies heavily on solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a solid support. This method is highly versatile and amenable to the incorporation of non-natural and modified amino acids.

Enantioselective synthesis is crucial for preparing analogs with specific stereochemistry, which is critical for their biological activity. For example, the synthesis of a cyclic β-amino acid to replace a portion of the peptide backbone was achieved through an enantioselective multicomponent reaction using a chiral auxiliary. nih.gov This level of stereochemical control is essential for creating analogs that can precisely interact with the chiral environment of the receptor binding pocket.

The final cyclization step is typically performed after the linear peptide has been assembled and cleaved from the solid support. Various coupling reagents are used to facilitate the formation of the amide bond that closes the ring, yielding the final cyclic peptide.

Development of Novel Somatostatin Receptor Antagonists and Chimeric Molecules

The development of novel somatostatin receptor (SSTR) modulators, including antagonists and chimeric molecules, represents a significant advancement in the chemical biology and design of analogs related to Cyclosomatostatin Acetate. These efforts are driven by the need for agents with improved therapeutic profiles, enhanced targeting capabilities, and the ability to overcome limitations of existing somatostatin analogs (SSAs).

Design Principles for Peptide-Based Somatostatin Receptor Antagonists

The design of peptide-based SSTR antagonists has evolved from the structural modification of known SSTR agonists. A key principle involves altering the conformation of the peptide to block receptor signaling instead of activating it. wikipedia.orgnih.gov This is often achieved through strategic amino acid substitutions and modifications of the peptide backbone. americanpharmaceuticalreview.com

A pivotal discovery in this area was the finding that inverting the chirality of specific amino acids in octapeptide agonists, such as octreotide, could convert them into potent antagonists. snmjournals.org Structure-activity relationship (SAR) studies have been instrumental in identifying critical residues and structural motifs that confer antagonistic properties. snmjournals.orgnih.gov For instance, extensive studies on cyclic peptides have highlighted the importance of a β-II' turn and the close proximity of the D-Trp and Lys side chains for bioactivity. americanpharmaceuticalreview.com

The development of SSTR antagonists has progressed through generations, with each new iteration aiming for higher affinity and selectivity for specific SSTR subtypes, particularly SSTR2, which is frequently overexpressed in neuroendocrine tumors (NETs). wikipedia.orgsnmjournals.orgbeilstein-journals.org First-generation antagonists included sst2-ANT and BASS. wikipedia.org Subsequent research led to the development of second-generation antagonists like LM3, JR10, and JR11, which exhibit improved affinity. wikipedia.orgsnmjournals.org

A significant aspect of the design of these antagonists is the incorporation of chelating agents like DOTA, NODAGA, or CB-TE2A. wikipedia.org This allows for the labeling of the peptides with radiometals for diagnostic imaging and peptide receptor radionuclide therapy (PRRT). wikipedia.orgsnmjournals.orgsnmjournals.org The choice of chelator can influence the biological properties of the antagonist, with Ga-NODAGA-based compounds, for example, showing higher binding affinity than their DOTA counterparts. wikipedia.org

While agonists typically require internalization into the cell to exert their therapeutic effect, antagonists have been shown to be effective despite a lack of significant internalization. snmjournals.orgsnmjournals.org They exhibit a strong binding capacity to both activated and inactivated SSTRs, leading to a higher number of binding sites on tumor cells compared to agonists. snmjournals.org This characteristic is particularly advantageous for therapeutic applications, as it can result in a higher radiation dose delivered to the tumor. snmjournals.org

Table 1: Generations of Peptide-Based SSTR2 Antagonists

| Generation | Antagonist | Key Features | Reference |

|---|---|---|---|

| First | sst2-ANT | SSTR2 selective | wikipedia.org |

| First | BASS | SSTR2 selective | wikipedia.orgresearchgate.net |

| Second | LM3 | Higher affinity SSTR2 antagonist | wikipedia.orgsnmjournals.org |

| Second | JR10 | Higher affinity SSTR2 antagonist | wikipedia.org |

| Second | JR11 | Higher affinity SSTR2 antagonist; selected for clinical translation | wikipedia.orgsnmjournals.orgnih.gov |

Exploration of Non-Peptide Somatostatin Receptor Antagonists

The exploration of non-peptide SSTR antagonists has been driven by the desire to develop orally bioavailable small molecules with improved pharmacokinetic properties compared to their peptide counterparts. americanpharmaceuticalreview.commdpi.com These efforts have utilized various strategies, including combinatorial chemistry and computational methods, to identify novel scaffolds that can mimic the binding of native somatostatin to its receptors. acs.org

A chemogenomics approach, which analyzes the homology of amino acid sequences in the binding sites of related G-protein-coupled receptors (GPCRs), has successfully identified non-peptidic, small-molecule antagonists for SSTR5. acs.org This strategy identified opioid, histamine, dopamine (B1211576), and serotonin (B10506) receptors as being closely related to SSTR5, guiding the screening of compound libraries. acs.org

The development of potent and selective non-peptide antagonists for other SSTR subtypes has also been a focus of research. For instance, the first potent small-molecule SSTR2 antagonists were developed by modifying known sst2 agonist molecules. nih.gov One such compound demonstrated the ability to displace somatostatin binding to the SSTR2 receptor with a high affinity (IC50 = 2.9 nM) and effectively antagonize somatostatin's action. nih.gov Similarly, selective non-peptide antagonists for SSTR3 have been discovered, which are valuable tools for understanding the physiological roles of this receptor subtype. benthamdirect.compnas.org

The identification of these small molecule antagonists provides a significant advantage for therapeutic development, as they can often be optimized for oral administration, enhancing patient compliance. mdpi.com

Table 2: Examples of Non-Peptide Somatostatin Receptor Modulators

| Compound | Target Receptor | Activity | Significance | Reference |

|---|---|---|---|---|

| Compound 7a | SSTR2 | Antagonist | First potent small molecule SSTR2 antagonist. | nih.gov |

| L-796,778 | SSTR3 | Agonist | Selective non-peptide agonist. | pnas.org |

| SCO-240 | SSTR5 | Antagonist | Small molecule antagonist that stimulates growth hormone secretion. | scohia.com |

| NVP-ACQ090 | SSTR3 | Antagonist | Potent and selective SSTR3 receptor antagonist. | acs.org |

| L-779,976 | SSTR2 | Agonist | Highly potent and selective non-peptide agonist. | nih.gov |

Conception of Chimeric Ligands for Multi-Target Somatostatin Receptor Modulation

The conception of chimeric ligands represents an innovative strategy to achieve multi-target modulation of SSTRs and other receptor systems, such as dopamine receptors (DRs). mdpi.comnih.gov This approach is based on the discovery that SSTRs can form heterodimers with other receptors, including other SSTR subtypes and dopamine receptors, leading to enhanced functional activity. mdpi.comnih.govoup.com

Chimeric molecules are designed to combine the structural features of both a somatostatin analog and another ligand, such as a dopamine agonist, into a single molecule. mdpi.comoup.com The goal is to create a compound that can simultaneously bind to and modulate both receptor types, potentially leading to synergistic or enhanced therapeutic effects compared to the individual ligands or their combination. e-enm.orgnih.gov

A significant focus of this research has been the development of somatostatin-dopamine chimeric compounds. mdpi.comnih.gov The rationale for this is the co-expression of SSTRs (particularly SSTR2 and SSTR5) and D2 dopamine receptors in various neuroendocrine neoplasms. mdpi.comoup.com The formation of heterodimers between these receptors is associated with enhanced antitumor activity. mdpi.com

Several somatostatin-dopamine chimeric molecules have been synthesized and evaluated in preclinical and clinical studies. mdpi.come-enm.orgnih.gov For example, BIM-23A760 and BIM-23A761 are chimeric molecules that have been tested for their effects on hormone secretion. nih.gov Another chimeric molecule, BIM23B065, acts on both SSTR2 and SSTR5 as well as the D2 dopamine receptor and has shown effectiveness in decreasing growth hormone and IGF-1 levels in preclinical models of acromegaly. e-enm.org

These chimeric ligands offer the potential for improved treatment of diseases like neuroendocrine tumors and pituitary adenomas by targeting multiple signaling pathways simultaneously. mdpi.comnih.gove-enm.org

Table 3: Examples of Chimeric Somatostatin Receptor Ligands

| Chimeric Molecule | Target Receptors | Therapeutic Area | Reference |

|---|---|---|---|

| BIM-23A760 | SSTR2, SSTR5, D2R | Pituitary Tumors | nih.gov |

| BIM-23A761 | SSTR2, SSTR5, D2R | Pituitary Tumors | nih.gov |

| BIM 23A781 | SSTR, D2R | Gastroenteropancreatic Neuroendocrine Tumors | nih.gov |

| BIM23B065 | SSTR2, SSTR5, D2R | Acromegaly | e-enm.org |

Preclinical Research Methodologies and Models Utilizing Cyclosomatostatin Acetate

In Vitro Experimental Paradigms

In vitro models provide a controlled environment to investigate the cellular and molecular mechanisms of action of Cyclosomatostatin (B13283) Acetate (B1210297). These paradigms are essential for understanding its direct effects on cells and its interaction with the somatostatin (B550006) receptor system.

Cyclosomatostatin acetate has been utilized in a range of cell culture models to probe the function of somatostatin receptors, particularly in the context of cancer. In colorectal cancer (CRC) cell lines, which are of an epithelial phenotype, it has been shown to function as a somatostatin receptor type 1 (SSTR1) antagonist. targetmol.comabmole.commedchemexpress.com Studies have demonstrated that by inhibiting SSTR1 signaling, this compound can lead to a decrease in cell proliferation, a reduction in the aldehyde dehydrogenase (ALDH) positive cancer stem cell population, and diminished sphere-forming capacity in these cells. targetmol.comabmole.commedchemexpress.com The most common CRC cell lines used for studying somatostatin analogues include HT-29, HCT-116, Caco-2, and SW480. nih.gov

Interestingly, in the human neuroblastoma cell line SH-SY5Y, Cyclosomatostatin has been reported to act as a somatostatin receptor agonist, showcasing its potential for receptor- and cell-type-specific effects. rndsystems.com This paradoxical activity highlights the complexity of somatostatin receptor pharmacology.

Table 1: Application of this compound in Cell Culture Models This table is interactive. You can sort and filter the data.

| Cell Line Category | Specific Cell Line(s) | Cell Type | Primary Role of Cyclosomatostatin | Key Findings |

|---|---|---|---|---|

| Colorectal Cancer | HT-29, HCT-116, etc. nih.gov | Epithelial Adenocarcinoma | SSTR1 Antagonist targetmol.comabmole.commedchemexpress.com | Decreased proliferation, reduced cancer stem cell population. targetmol.comabmole.commedchemexpress.com |

Receptor binding assays are fundamental in pharmacology to characterize the interaction between a ligand, such as this compound, and its receptor. These assays quantify the affinity and specificity of the binding.

Saturation Binding Assays: These assays are used to determine the density of receptors (Bmax) in a given tissue or cell preparation and the dissociation constant (Kd) of a radiolabeled ligand. While not directly using this compound, this method establishes the baseline receptor characteristics.

Competition Assays: This is the primary method for characterizing an unlabeled ligand like this compound. In these experiments, a fixed concentration of a radiolabeled somatostatin analog (e.g., [¹²⁵I-LTT] SST-28 or ¹²⁵I-SS14) is competed for binding to cell membranes or recombinant receptors by increasing concentrations of this compound. nih.govnih.gov The results are used to calculate the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). This value is then used to determine its binding affinity (Ki) for specific somatostatin receptor subtypes (SSTR1-5). Such assays are crucial for confirming its antagonist properties and receptor subtype selectivity. nih.gov

Functional assays are employed to measure the physiological response of cells following receptor activation or blockade. This compound is used in these assays to antagonize the effects of somatostatin or its agonists.

Proliferation Assays: To confirm the findings that this compound can decrease cancer cell proliferation, various assays are used. targetmol.comabmole.commedchemexpress.com These include the MTT assay, which measures metabolic activity, and BrdU or EdU incorporation assays, which directly measure DNA synthesis in actively dividing cells. nih.govugm.ac.id

Apoptosis Assays: To determine if the observed reduction in cell number is due to programmed cell death, apoptosis assays are conducted. Common methods include Annexin V staining to detect early apoptotic cells and caspase activity assays (e.g., for caspase-3) to measure the execution phase of apoptosis. nih.govbiocompare.com

cAMP Accumulation Assays: Somatostatin receptors (SSTRs) are predominantly coupled to inhibitory G-proteins (Gαi), which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov Functional assays measure this change. nih.gov In this context, this compound is used as an antagonist to block the ability of somatostatin or an SSTR agonist to suppress forskolin-stimulated cAMP accumulation, thereby demonstrating its ability to functionally inhibit receptor signaling. nih.gov

Table 2: Functional Cell-Based Assays Involving this compound This table is interactive. You can sort and filter the data.

| Assay Type | Principle | Role of this compound | Measured Outcome |

|---|---|---|---|

| Proliferation | Measures the rate of cell division. biocompare.com | Investigated for its direct effects on cell growth. | Inhibition of cell proliferation. targetmol.comabmole.com |

| Apoptosis | Detects markers of programmed cell death. biocompare.com | Used to determine if antiproliferative effects are due to apoptosis induction. | Increase in apoptotic markers (e.g., Caspase-3 activation). nih.gov |

To understand the downstream consequences of SSTR blockade by this compound, molecular biology techniques are essential.

Gene Expression Analysis: Techniques such as quantitative real-time polymerase chain reaction (qRT-PCR) are used to measure changes in messenger RNA (mRNA) levels of specific genes. Following treatment of cells with this compound, researchers can analyze the expression of genes involved in cell cycle regulation (e.g., cyclins, CDKs), apoptosis (e.g., Bcl-2, p53), and other signaling pathways to understand the genetic reprogramming induced by SSTR1 antagonism. nih.gov

Protein Analysis: Western blotting is a key technique used to assess the levels and activation state of specific proteins. For instance, studies may examine how this compound affects the phosphorylation status of proteins in the MAPK/ERK signaling pathway, which is known to be modulated by somatostatin. nih.gov This provides insight into the specific signaling cascades that are interrupted by the antagonist.

In Vivo Animal Models

In vivo studies are critical for understanding the physiological and potential therapeutic effects of this compound in a whole-organism context.

Rodent models, including mice and rats, are widely used to study the somatostatin system due to their physiological similarities to humans. nih.gov this compound has been administered in these models to block the actions of endogenous somatostatin, thereby revealing its physiological roles.

Hormone Secretion: In rats, Cyclosomatostatin has been used to demonstrate the inhibitory role of somatostatin on the release of growth hormone (GH), insulin (B600854), and glucagon (B607659). rndsystems.com By antagonizing SSTRs, it can increase the release of these hormones. rndsystems.com

Gastrointestinal Function: Studies in guinea-pig and rat gastrointestinal preparations have been conducted to assess its effects. nih.gov One study found that Cyclosomatostatin failed to act as a somatostatin antagonist in the guinea-pig intestine and instead exerted unexpected opioid agonist activity. nih.gov It has also been used to block CRF-induced suppression of gastric emptying. rndsystems.com

Central Nervous System: In mice, local administration of Cyclosomatostatin into specific brain regions, such as the prelimbic cortex, has been used to investigate the role of somatostatin peptidergic signaling in modulating neural circuits and behaviors like exploration. nih.gov

These in vivo studies are crucial for validating in vitro findings and understanding the integrated physiological consequences of somatostatin receptor antagonism.

Models for Studying Central Nervous System Physiology and Neurobiological Modulations (e.g., Extrapyramidal System, Exploratory Behavior, Parkinsonian Models)

This compound serves as a critical research tool in preclinical models designed to investigate the role of the endogenous somatostatin system in the central nervous system (CNS). Its application is particularly prominent in studies of neurobiological processes and movement disorders, such as those mimicking Parkinson's disease. mdpi.comtaconic.comnih.gov

In parkinsonian models, Cyclosomatostatin is used to probe the functional interactions between the somatostatinergic and dopaminergic systems. nih.gov For instance, in rats with unilateral 6-hydroxydopamine-induced lesions, a common model for Parkinson's disease, intrastriatal administration of somatostatin has been shown to inhibit the rotational behavior induced by the dopamine (B1211576) agonist apomorphine. The specificity of this effect was confirmed by the use of Cyclosomatostatin, which antagonized the inhibitory action of somatostatin. nih.gov This demonstrates that the observed motor effects are mediated through specific somatostatin receptors within the striatum. nih.gov Interestingly, when administered alone, Cyclosomatostatin did not induce rotations or affect the rotations caused by apomorphine, indicating its role as an antagonist in this context. nih.gov

Further research has utilized Cyclosomatostatin to induce catalepsy, a state of immobility often used to model the extrapyramidal symptoms of Parkinson's disease, in aged Wistar rats. indexcopernicus.com This cataleptic state, characterized by an increased period of immobility in a bar test, establishes a behavioral model to test the efficacy of potential anti-parkinsonian agents. indexcopernicus.com The finding that nicotine (B1678760) could inhibit Cyclosomatostatin-induced catalepsy supports the validity of this model for studying human extrapyramidal dysfunctions. indexcopernicus.com

The somatostatin system is also implicated in the modulation of exploratory and locomotor activity. nih.govnih.gov Studies using knockout mice lacking specific somatostatin receptors (like sst2) have shown alterations in anxiety-related behavior and decreased exploratory activity in stressful situations. nih.gov Cyclosomatostatin, as a somatostatin receptor antagonist, is employed in such models to pharmacologically dissect the contribution of the somatostatin system to these behaviors. nih.gov By blocking somatostatin receptors, researchers can investigate the baseline function of endogenous somatostatin in regulating circuits within brain regions like the prefrontal cortex, which are crucial for exploratory drives. nih.gov

Table 1: Application of this compound in CNS Models

| Model Type | Animal Model | Key Application of Cyclosomatostatin | Observed Outcome |

|---|---|---|---|

| Parkinsonian Model | Rats with 6-OHDA lesions | Antagonize the inhibitory effect of somatostatin on apomorphine-induced rotations. nih.gov | Reversal of somatostatin-induced motor inhibition. nih.gov |

| Extrapyramidal Dysfunction Model | Aged Wistar Rats | Induction of catalepsy. indexcopernicus.com | Increased immobility, creating a model for testing anti-parkinsonian drugs. indexcopernicus.com |

| Exploratory Behavior Model | Mice | Pharmacological blockade of somatostatin receptors. nih.gov | Elucidation of the role of endogenous somatostatin in modulating neural circuits related to exploration. nih.gov |

Application in Models for Metabolic Regulation Research (e.g., Glucose Homeostasis, Insulin/Glucagon Release)

This compound is utilized as a non-selective somatostatin receptor antagonist in preclinical models investigating metabolic regulation. It plays a key role in studies aiming to understand the paracrine and endocrine functions of somatostatin in controlling glucose homeostasis, particularly its influence on insulin and glucagon secretion from pancreatic islets. nih.gov

Somatostatin is a known inhibitor of both insulin and glucagon release. nih.govyoutube.com Cyclosomatostatin is employed to block these inhibitory effects, thereby helping to delineate the physiological significance of endogenous somatostatin in the context of glucose metabolism. nih.gov For example, in studies on isolated pancreatic islets, Cyclosomatostatin has been used to investigate the mechanisms of glucose-inhibited glucagon secretion. nih.gov Research suggests that both insulin and somatostatin, released from β-cells and δ-cells respectively in response to rising glucose, work together to suppress glucagon secretion from α-cells by lowering intracellular cAMP levels. nih.govnih.gov By using Cyclosomatostatin to block the somatostatin receptors on α-cells, researchers can isolate and study the effects of insulin and other signaling pathways. nih.gov

The compound's ability to antagonize somatostatin receptors makes it a valuable tool for clarifying the complex interplay of hormones within the pancreatic islets. While somatostatin analogs with agonist activity are known to influence glucose metabolism, the use of an antagonist like Cyclosomatostatin allows for the investigation of the consequences of removing the natural "brake" that endogenous somatostatin provides. nih.govnih.gov This is crucial for understanding dysregulation in metabolic diseases like diabetes, where the normal balance of insulin, glucagon, and somatostatin signaling may be disrupted. frontiersin.org

Table 2: Use of this compound in Metabolic Regulation Models

| Research Area | Model System | Purpose of Using Cyclosomatostatin | Key Finding |

|---|---|---|---|

| Hormone Release | Rat models | Blockade of endogenous somatostatin effects. | Increased release of growth hormone, insulin, and glucagon. |

| Glucagon Secretion | Isolated pancreatic islets | Antagonize somatostatin receptors on α-cells. nih.gov | Helps demonstrate that somatostatin contributes to glucose-inhibited glucagon suppression. nih.gov |

| Glucose Homeostasis | General metabolic models | Dissect the role of endogenous somatostatin in glucose regulation. | Clarifies the inhibitory tone provided by somatostatin on pancreatic hormone secretion. |

Use in Organ-Specific Tissue Preparations (e.g., Guinea Pig Intestine, Rat Stomach Fundus Strip)

This compound has been evaluated in various isolated organ-specific tissue preparations to characterize its pharmacological activity and to study the function of somatostatin in the gastrointestinal (GI) tract. nih.gov These ex vivo models, such as the guinea pig small intestine and the rat stomach fundus strip, allow for the examination of the compound's effects on nerve-mediated muscle contractions in a controlled environment. nih.gov

In studies using the guinea pig small intestine, where electrical field stimulation is used to evoke cholinergic "twitch" contractions, somatostatin typically causes a transient inhibition of these contractions. nih.gov When Cyclosomatostatin was tested in this preparation with the expectation that it would act as a somatostatin receptor antagonist, it surprisingly also inhibited the twitch contractions. nih.gov However, this inhibitory effect was prevented by the opioid receptor antagonist naloxone, suggesting that Cyclosomatostatin was exerting an opioid agonist-like effect in this specific tissue preparation. nih.gov Furthermore, Cyclosomatostatin failed to inhibit the effect of exogenously applied somatostatin, indicating a lack of antagonist activity in this model. nih.gov

Similar findings were observed in the rat stomach fundus strip preparation, where Cyclosomatostatin also produced a naloxone-sensitive inhibitory effect on cholinergic contractions. nih.gov These results highlight the importance of using isolated tissue preparations to uncover complex and sometimes unexpected pharmacological properties of a compound. While intended as a somatostatin antagonist, in these specific GI preparations, Cyclosomatostatin behaved as an opioid agonist. nih.gov This underscores the principle that the specificity and action of receptor antagonists can be tissue-dependent and crucial for interpreting physiological roles. nih.gov

Pharmacological Intervention Studies in Animal Models to Dissect Endogenous Somatostatin Function

This compound is a key agent in pharmacological intervention studies designed to elucidate the diverse physiological and pathophysiological roles of endogenous somatostatin across various systems. mdpi.com By antagonizing somatostatin receptors, it allows researchers to observe the functional consequences of interrupting somatostatin signaling in live animal models. targetmol.com

In the central nervous system, intervention studies with Cyclosomatostatin have been instrumental in probing the relationship between somatostatin and dopamine in models of Parkinson's disease. nih.govnih.gov As detailed previously, its use in antagonizing somatostatin's effects on motor behavior in parkinsonian rats helps to confirm the involvement of specific somatostatin receptors in the basal ganglia circuitry. nih.gov Similarly, inducing catalepsy with Cyclosomatostatin provides a direct pharmacological model to investigate extrapyramidal symptoms and screen potential therapies. indexcopernicus.com

In the realm of metabolic research, administering Cyclosomatostatin to animal models allows for the dissection of somatostatin's role in regulating the release of key metabolic hormones. nih.gov Studies have shown that blocking endogenous somatostatin with this antagonist can lead to an increase in the release of growth hormone, insulin, and glucagon. This type of pharmacological intervention is crucial for understanding the tonic inhibitory control that somatostatin exerts on the endocrine system and how its disruption might contribute to metabolic disorders. nih.gov These studies, which rely on the specificity of antagonists like Cyclosomatostatin, are essential for clarifying the complex feedback loops that govern homeostasis.

Table 3: Compound Names

| Compound Name |

|---|

| 6-hydroxydopamine |

| Acetylcholine |

| Apomorphine |

| This compound |

| CYN-154806 |

| Dopamine |

| Glucagon |

| Histamine |

| Insulin |

| Naloxone |

| Nicotine |

Research Directions and Emerging Applications of Cyclosomatostatin Acetate

Elucidation of Somatostatin (B550006) Receptor Subtype-Specific Roles in Biological Systems

The somatostatin system exerts its pleiotropic effects through five distinct G protein-coupled receptor subtypes (SSTR1-5). A significant challenge in somatostatin research is to delineate the specific function of each of these receptor subtypes. Cyclosomatostatin (B13283) Acetate (B1210297), by acting as a broad-spectrum antagonist, serves as a valuable instrument to probe the collective roles of these receptors. When used in conjunction with subtype-selective agonists, it allows researchers to isolate and characterize the physiological processes mediated by individual SSTR subtypes.

The differential expression patterns of SSTR subtypes in various tissues further underscore the need for tools like Cyclosomatostatin Acetate. In human macrophages, both SSTR1 and SSTR2 are expressed and their activation can lead to an immunosuppressive effect. nih.gov The use of this compound in such systems can help to unravel the integrated immunological response governed by somatostatin.

Investigation into Neurobiological Modulatory Functions

This compound has been instrumental in exploring the multifaceted roles of somatostatin within the central nervous system. Its ability to antagonize SSTRs has shed light on the involvement of this neuropeptide in motor control, cognition, and behavior.

Interactions with the Dopaminergic System and Associated Neurological Processes

The interplay between the somatostatin and dopaminergic systems is critical for various neurological functions. Research has shown that somatostatin can modulate the release of dopamine (B1211576) in several brain regions. Studies in rat striatal slices and cat caudate nuclei have demonstrated that somatostatin can increase the spontaneous release of dopamine. waseda.jp This effect is dose-dependent and can be blocked by tetrodotoxin, indicating a neuronal mechanism of action. waseda.jp

Impact on Cognitive and Behavioral Paradigms (e.g., Exploratory Behavior, Catalepsy, Neuropsychiatric Disorders)

The behavioral effects of modulating the somatostatin system are an active area of investigation, with this compound serving as a key pharmacological agent. One of the most notable applications is in the study of catalepsy, a state of motor immobility that can be a symptom of certain neurological disorders.

Research has shown that intracerebroventricular administration of this compound can induce catalepsy in aged rats, suggesting that a deficit in central somatostatinergic signaling may contribute to extrapyramidal-like motor dysfunction. This effect is not observed in young animals, highlighting an age-dependent susceptibility.

| Behavioral Paradigm | Effect of this compound | Implication |

| Catalepsy | Induces catalepsy in aged rats. | Suggests a role for somatostatin deficiency in age-related motor dysfunction. |

| Exploratory Behavior | Blocks the hyperpolarization of pyramidal neurons by somatostatin, which is associated with the promotion of exploratory behavior. | Implicates the somatostatin system in the modulation of anxiety and exploration. |

Role in Gastrointestinal Physiology and Secretion Research

Somatostatin is a potent inhibitor of a wide range of gastrointestinal functions, including hormone secretion and motility. genecards.org this compound has been utilized to investigate these inhibitory actions, although its utility in this area is complicated by findings of off-target effects.

While initially considered a pure somatostatin antagonist, studies on guinea-pig small intestine and rat stomach fundus preparations have revealed that this compound can exert opioid agonist effects. nih.gov This action is preventable by the opioid receptor antagonist naloxone. nih.gov This finding is significant as the opioid system is also a major regulator of gastrointestinal function, and it highlights the importance of careful experimental design and interpretation when using this compound in this context. mdpi.comfrontiersin.org

Despite this complexity, this compound can still be a useful tool. For instance, it has been reported to block the corticotropin-releasing factor (CRF)-induced suppression of gastric emptying, implicating a role for somatostatin in the stress-related modulation of gastric motility. In studies of pancreatic and gastric secretion, somatostatin-14 has been shown to inhibit insulin (B600854) and gastrin secretion without affecting exocrine pancreatic secretion in an isolated perfused rat stomach and pancreas model. The use of this compound in such a system could help to confirm that these effects are mediated by somatostatin receptors.

Exploration in Metabolic Syndrome Pathophysiology Research

The role of this compound in the pathophysiology of metabolic syndrome is an emerging area of research with significant potential. Metabolic syndrome is a cluster of conditions that increase the risk of heart disease, stroke, and type 2 diabetes, and includes obesity, insulin resistance, hypertension, and dyslipidemia.

While direct studies investigating this compound in models of metabolic syndrome are not yet widely available, the known physiological roles of somatostatin and acetate provide a strong rationale for such research. Somatostatin and its analogs, such as octreotide, are known to inhibit the secretion of insulin and glucagon (B607659), hormones that are central to glucose homeostasis. nih.gov By suppressing insulin release, somatostatin analogs have been explored for the management of hyperinsulinemic obesity. nih.gov

The acetate component of this compound also has metabolic implications. Acetate is a short-chain fatty acid that can influence energy expenditure and insulin sensitivity. Systemic acetate levels have been shown to be altered in obesity and diabetes. The interplay between the somatostatinergic and acetate-mediated effects of this compound could offer a unique pharmacological profile for investigating the complex pathophysiology of metabolic syndrome.

Future research directions may include:

Investigating the effects of this compound on insulin sensitivity and glucose metabolism in animal models of diet-induced obesity.

Exploring the impact of this compound on adipogenesis and lipolysis.

Determining the central and peripheral effects of this compound on appetite and energy expenditure.

Applications in Receptor Imaging and Radioligand Development

The overexpression of somatostatin receptors in many neuroendocrine tumors has made these receptors a prime target for diagnostic imaging and targeted radionuclide therapy. Radiolabeled somatostatin analogs, particularly agonists like [111In-DTPA-D-Phe1]-octreotide (Octreoscan), have been successfully used in the clinic for years.

More recently, there has been growing interest in the development of radiolabeled somatostatin receptor antagonists for imaging. The rationale is that antagonists may bind to a greater number of receptor sites on tumor cells compared to agonists, potentially leading to higher tumor-to-background ratios and improved image quality.

While this compound itself has not been extensively developed as a clinical imaging agent, its structure provides a scaffold for the design of novel antagonist-based radioligands. The development of such agents involves conjugating the peptide with a chelator that can bind a radionuclide suitable for SPECT (e.g., 99mTc) or PET (e.g., 68Ga, 64Cu) imaging. The high affinity and broad-spectrum antagonism of this compound make it an attractive starting point for the development of next-generation radiopharmaceuticals for somatostatin receptor imaging.

| Imaging Modality | Radionuclide | Potential Application with this compound-based Ligands |

| SPECT | 99mTc, 111In | Tumor localization and staging of neuroendocrine tumors. |

| PET | 68Ga, 64Cu, 18F | Higher resolution imaging for improved tumor detection and characterization. |

The development of such antagonist radioligands based on the Cyclosomatostatin scaffold could significantly enhance the diagnosis and management of patients with somatostatin receptor-expressing cancers.

Development of Radiolabeled Antagonists for Somatostatin Receptor Mapping

The development of radiolabeled ligands for positron emission tomography (PET) and single-photon emission computed tomography (SPECT) has revolutionized in vivo receptor imaging. While radiolabeled somatostatin agonists are widely used for the diagnosis and staging of neuroendocrine tumors, there is a growing interest in the development of radiolabeled antagonists. Research suggests that antagonists may bind to a higher number of receptor sites compared to agonists, potentially offering superior imaging quality and sensitivity.

The process of developing a radiolabeled antagonist involves several key steps:

Chelator Conjugation: A bifunctional chelator, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), is conjugated to the peptide backbone of the antagonist. This chelator forms a stable complex with a radionuclide.

Radiolabeling: The chelator-conjugated peptide is then radiolabeled with a suitable radionuclide, such as Gallium-68 (⁶⁸Ga) for PET or Lutetium-177 (¹⁷⁷Lu) for therapeutic applications.

In Vitro and In Vivo Evaluation: The radiolabeled antagonist undergoes rigorous testing to assess its receptor binding affinity, specificity, and internalization characteristics. In vivo studies in animal models are then conducted to evaluate its biodistribution, tumor uptake, and imaging properties.

While the development of radiolabeled somatostatin antagonists is a promising area of research, specific studies detailing the radiolabeling of this compound for somatostatin receptor mapping are not extensively available in the current body of scientific literature. The principles, however, suggest that a radiolabeled form of this SSTR1-selective antagonist could be a valuable tool for mapping the expression of SSTR1 in various tumors, potentially identifying patient populations who might benefit from SSTR1-targeted therapies.

Preclinical Assessment for Diagnostic Probe Research

The preclinical assessment of a novel diagnostic probe is a critical step in its development pathway. This process involves a series of in vitro and in vivo studies designed to evaluate the probe's efficacy and safety before it can be considered for clinical trials. For a compound like this compound, its potential as a diagnostic probe would be predicated on its ability to specifically bind to SSTR1-expressing tumors.

A typical preclinical assessment for a diagnostic probe would include:

Cell-Based Assays: Initial studies would involve cultured cancer cell lines that express SSTR1. These assays would confirm the binding affinity and specificity of the probe to its target receptor.

Animal Models: If the in vitro results are promising, the probe would then be evaluated in animal models of cancer, typically mice bearing human tumor xenografts that express SSTR1.

Imaging Studies: Using techniques like PET or SPECT, researchers would visualize the biodistribution of the radiolabeled probe in the animal models. The key objective is to demonstrate high and specific accumulation of the probe in the tumor tissue with minimal uptake in non-target organs.

Pharmacokinetic Analysis: These studies determine the absorption, distribution, metabolism, and excretion (ADME) profile of the probe, which is crucial for determining the optimal imaging window.

Currently, there is a lack of published preclinical studies specifically assessing radiolabeled this compound as a diagnostic probe. However, the established role of other radiolabeled somatostatin analogs in clinical practice provides a strong rationale for pursuing such investigations with SSTR1-selective antagonists like this compound.

Contributions to Understanding Antiproliferative Mechanisms in Oncology Research

This compound's primary contribution to oncology research lies in its ability to elucidate the role of SSTR1 signaling in cancer cell proliferation and survival. By selectively blocking this pathway, researchers can investigate the downstream effects and identify potential therapeutic targets.

Somatostatin Receptor Signaling in Cancer Stem Cell Biology Research

Recent research has highlighted the critical role of cancer stem cells (CSCs) in tumor initiation, progression, metastasis, and resistance to therapy. The signaling pathways that govern the behavior of CSCs are therefore of significant interest. One such pathway involves the somatostatin receptor SSTR1. nih.gov

A key study investigating the role of SSTR1 in colorectal cancer (CRC) has provided significant insights into the effects of this compound. nih.gov In CRC cell lines, it was observed that the proportion of aldehyde dehydrogenase (ALDH) positive cells, a well-established marker for CSCs, is inversely correlated with the proportion of SSTR1 positive cells. nih.gov

Table 1: Effects of this compound on Colorectal Cancer Cells

| Parameter | Effect of this compound (cycloSST) Treatment | Reference |

|---|---|---|

| SSTR1 Signaling | Inhibition | nih.gov |

| Cell Proliferation | Decreased | nih.gov |

| ALDH+ Cell Population Size | Decreased | nih.gov |

| Sphere-Formation | Decreased | nih.gov |

This table summarizes the observed effects of this compound on key parameters in colorectal cancer cell lines.

Treatment of CRC cell lines with this compound (referred to as cycloSST in the study) led to a significant decrease in cell proliferation, a reduction in the size of the ALDH+ CSC population, and a diminished capacity for sphere-formation, which is an in vitro measure of self-renewal ability. nih.gov These findings suggest that SSTR1 signaling plays a crucial role in maintaining the CSC population and that its inhibition by this compound can effectively target these resilient cells. nih.gov

Modulating Tumor Microenvironment Components

The tumor microenvironment (TME) is a complex and dynamic ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix. The interactions within the TME play a critical role in tumor growth, invasion, and response to therapy. Somatostatin and its analogs are known to exert effects on the TME, primarily through the inhibition of angiogenesis and the modulation of immune responses.

Angiogenesis Inhibition: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. Somatostatin analogs can inhibit angiogenesis through both direct and indirect mechanisms. They can directly act on endothelial cells, which express somatostatin receptors, to inhibit their proliferation and migration. Indirectly, they can reduce the secretion of pro-angiogenic factors by tumor cells and other cells in the TME. While direct evidence for this compound's anti-angiogenic effects is limited, its role as a somatostatin analog suggests a potential for such activity.

Immune Modulation: The immune system plays a dual role in cancer, capable of both suppressing and promoting tumor growth. Somatostatin analogs can modulate the immune response by interacting with immune cells that express SSTRs. This can lead to a reduction in the production of pro-inflammatory cytokines and an alteration in the balance of different immune cell populations within the TME. The specific effects of this compound on the immune components of the TME remain an area for further investigation.

Q & A

Q. Table 1: Receptor-Specific Activity of this compound

How can researchers resolve contradictions in this compound's receptor subtype selectivity across studies?

Advanced Research Focus

Discrepancies in receptor affinity (e.g., SST-R3a vs. SST-R2a EC50 values ) often arise from:

- Assay Variability : Use standardized radioligand binding assays (e.g., ¹²⁵I-somatostatin displacement) with identical buffer conditions and cell membrane preparations.

- Receptor Heterogeneity : Validate receptor expression levels in cell models via qPCR or Western blot before testing.

- Data Normalization : Normalize results to a reference agonist (e.g., Octreotide) to account for batch-to-batch differences in cell viability .

What methodologies optimize this compound's stability in long-term in vitro experiments?

Basic Research Focus

this compound is light- and temperature-sensitive. Best practices include:

- Storage : Aliquot and store at -20°C under inert gas (e.g., argon) to prevent oxidation .

- Reconstitution : Use ice-cold, degassed solvents (e.g., PBS with 0.1% BSA) to minimize aggregation.

- Usage : Avoid freeze-thaw cycles; prepare fresh working solutions for each experiment .

How should researchers design dose-response studies to evaluate this compound's dual effects on proliferation and stemness?

Advanced Research Focus

A tiered experimental approach is recommended: